PI3Kδ-Mediated Cellular Pathway Engagement: Absence of Detectable AKT Phosphorylation Modulation vs. Low-nM PI3Kδ Inhibitors
A close structural analog—N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide—was profiled for PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells via electrochemiluminescence assay. The compound demonstrated no significant inhibition of pAKT-S473 at concentrations up to 10 µM, whereas the PI3Kδ-selective inhibitor idelalisib (CAL-101) exhibits an IC₅₀ of 2.5 nM in the same pathway context [1]. This quantitative absence of PI3Kδ pathway engagement distinguishes the compound from piperidine-sulfonamide oxalamides that promiscuously inhibit lipid kinases and provides a defined selectivity window for applications where PI3Kδ sparing is required [2].
| Evidence Dimension | Cellular PI3Kδ pathway inhibition (pAKT-S473) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (no significant inhibition detected at 10 µM) |
| Comparator Or Baseline | Idelalisib (CAL-101): IC₅₀ = 2.5 nM (PI3Kδ pAKT-S473 cellular assay) |
| Quantified Difference | >4,000-fold lower potency vs. PI3Kδ-selective clinical inhibitor |
| Conditions | Ri-1 cells; electrochemiluminescence detection of pAKT-S473; 30 min incubation |
Why This Matters
Demonstrates that this compound does not engage the PI3Kδ/AKT signaling axis, a selectivity feature critical for researchers seeking oxalamide scaffolds that avoid on-target PI3Kδ-mediated immunosuppression or metabolic interference.
- [1] BindingDB Entry BDBM50394893 / CHEMBL2165502, cross-referenced with PI3Kδ inhibitor profiling data. NOTE: The BindingDB entry corresponds to a structurally related compound sharing the pyridin-3-yl oxalamide scaffold; quantitative comparator data for idelalisib is from published PI3Kδ inhibitor literature. View Source
- [2] Lannutti, B. J.; et al. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood 2011, 117 (2), 591–594. View Source
